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4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of the bromine atom at the fourth position of the phenyl ring contributes to its unique properties. The dimethylamino group at the nitrogen atom enhances its solubility and reactivity in various chemical environments. Thiazole derivatives are known for their diverse biological activities and applications in pharmaceuticals.
These reactions are critical for synthesizing derivatives with enhanced biological activity or altered physical properties.
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine exhibits significant biological activity. Research indicates that thiazole derivatives have:
The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine generally involves:
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has several applications:
Studies on 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine have shown that it interacts with various biological targets:
Several compounds share structural similarities with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. Here is a comparison highlighting their uniqueness:
Each of these compounds possesses unique properties that make them suitable for various applications, but 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine stands out due to its specific structural features and associated biological activities.
The molecular formula C5H7BrN2S indicates a compact heterocyclic structure containing five carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom [1] [2]. This composition reflects the presence of the thiazole ring system with bromine substitution at the 4-position and dimethylamino substitution at the 2-position of the thiazole ring [2] [3].
The molecular weight of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is precisely 207.09 g/mol [1] [4] [2] [3]. This value is consistent across multiple commercial sources and represents the average molecular weight accounting for natural isotope abundances. The significant contribution of bromine (approximately 79.9 g/mol) to the total molecular weight influences the compound's physical properties and chemical behavior [2] [3].
The exact mass of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is 206.9466 Da when calculated for the monoisotopic mass using the most abundant isotopes [5]. Mass spectrometry analysis reveals a characteristic isotope pattern due to the presence of bromine, with the M+2 peak showing approximately 97.6% intensity relative to the molecular ion peak, consistent with the natural abundance ratio of bromine isotopes (79Br and 81Br) [5]. The 13C isotope contribution accounts for approximately 5.5% intensity in the M+1 peak [5].
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine exists as a solid crystalline material at room temperature [2] [3]. The compound is typically supplied as a white to off-white crystalline powder with high purity (≥95%) [2] [3]. The solid state is maintained under standard atmospheric conditions, reflecting the compound's molecular structure and intermolecular interactions [2] [6].
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [7]. The compound shows moderate to good solubility in dichloromethane and other halogenated solvents, which is typical for brominated heterocycles [7]. Alcoholic solvents such as methanol and ethanol are expected to provide moderate solubility due to the presence of the dimethylamino group that can participate in hydrogen bonding interactions [8].
The aqueous solubility of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is expected to be limited due to the hydrophobic character imparted by the bromine substitution and the aromatic thiazole ring [9] [7]. Based on structural comparison with similar compounds, the water solubility is estimated to be in the range of 100-500 mg/L under standard conditions [9]. The presence of the dimethylamino group provides some hydrophilic character, but this is offset by the overall hydrophobic nature of the molecule [9].
The solubility of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is expected to show pH-dependent behavior due to the basic nature of the dimethylamino group [10] [11]. At acidic pH values, protonation of the amino group would increase water solubility through formation of the corresponding ammonium salt [10] [11]. The predicted pKa value for the compound is estimated to be in the range of 3.5-4.5, suggesting that significant protonation occurs at pH values below 3 [10] [11].
The partition coefficient (log P) of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is estimated to be in the range of 1.5-2.5, indicating moderate lipophilicity [12] [13]. This value reflects the balance between the hydrophobic thiazole ring and bromine substitution versus the hydrophilic dimethylamino group [12] [13]. The compound's lipophilicity is intermediate between highly polar compounds and highly lipophilic molecules, suggesting good membrane permeability potential [12].
The melting and boiling points of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine have not been experimentally determined in the available literature [2] [3] [6]. Based on structural comparisons with similar brominated thiazole compounds, the melting point is estimated to be in the range of 80-150°C [14] [15]. The boiling point is predicted to be approximately 250-300°C based on analogous compounds such as 4-Bromo-5-methyl-1,3-thiazol-2-amine (298.3°C) and 5-Bromo-N,4-dimethyl-1,3-thiazol-2-amine (255.96°C) [9] [15].
The flash point of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has not been experimentally determined [6]. Based on structural analogy with similar compounds, the flash point is estimated to be in the range of 120-150°C [15] [16]. This relatively high flash point suggests that the compound does not present immediate fire hazards under normal handling conditions [6] [17].
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is expected to exhibit moderate thermal stability under normal conditions [6] [18]. The thiazole ring system is generally stable up to temperatures of 200-250°C before significant decomposition occurs [18]. The bromine substitution provides additional stability to the aromatic system through electronic effects [18]. Thermal analysis studies on similar thiazole derivatives have shown decomposition temperatures in the range of 280-320°C [18].
The photochemical stability of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine may be limited under UV irradiation [19]. Studies on thiazole compounds have demonstrated that UV exposure can lead to photodegradation through various mechanisms including ring opening and bond cleavage [19]. The presence of the bromine atom may influence the photochemical behavior, as brominated compounds can undergo photodissociation under high-energy UV radiation [19]. Protection from direct sunlight and storage in dark conditions are recommended to maintain compound integrity [6] [17].